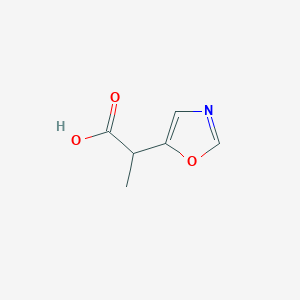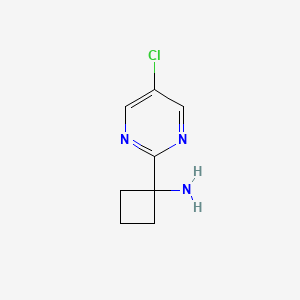
3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of propanoic acid, featuring a substituted phenyl ring with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoro-3-methylbenzene.
Halogenation: The aromatic ring is halogenated using reagents like chlorine or fluorine under controlled conditions to introduce the chloro and fluoro substituents.
Alkylation: The halogenated benzene derivative undergoes alkylation with propanoic acid or its derivatives in the presence of a suitable catalyst, such as aluminum chloride, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Biological Studies: It is used in studies to understand the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-methylphenyl)propanoic acid
- 3-(4-Fluoro-3-methylphenyl)propanoic acid
- 3-(4-Chloro-2-methylphenyl)propanoic acid
Uniqueness
3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
3-(4-chloro-2-fluoro-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-6-8(11)4-2-7(10(6)12)3-5-9(13)14/h2,4H,3,5H2,1H3,(H,13,14) |
InChI Key |
YWASETYUQOQENG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)CCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


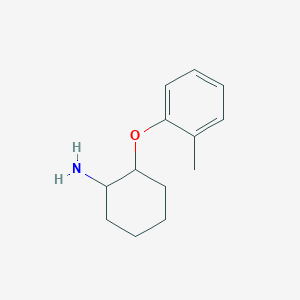

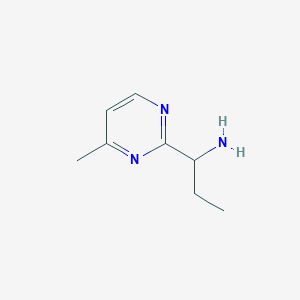
![(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13286797.png)
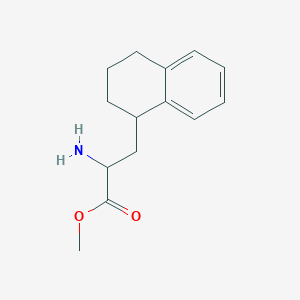

![2-[(2-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13286812.png)
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B13286814.png)

![5-(Difluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13286829.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13286835.png)
![2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane](/img/structure/B13286842.png)
